Cyclohexanecarbonitrile, 1-hydroxy-, acetate
Description
Cyclohexanecarbonitrile, 1-hydroxy-, acetate (IUPAC name: 1-acetoxycyclohexanecarbonitrile) is an ester derivative of 1-hydroxycyclohexanecarbonitrile. The parent compound, 1-hydroxycyclohexanecarbonitrile, has the molecular formula C₇H₁₁NO (molecular weight: 125.17 g/mol) and features a cyclohexane ring substituted with a hydroxyl (-OH) and nitrile (-CN) group at the 1-position . The acetate form replaces the hydroxyl hydrogen with an acetyl group (-OAc), yielding the molecular formula C₉H₁₃NO₃ (theoretical molecular weight: 183.21 g/mol).
Properties
CAS No. |
32379-37-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1-cyanocyclohexyl) acetate |
InChI |
InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
KHJVAMGRTUVBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-hydroxy-, acetate can be synthesized through the reaction of cyclohexanone with hydrogen cyanide to form cyclohexanone cyanohydrin. This intermediate is then acetylated using acetic anhydride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to the presence of the nitrile and acetate groups:
Acidic Hydrolysis
-
Conditions : HCl or H₂SO₄ in aqueous medium, elevated temperatures.
-
Products :
-
Nitrile → Carboxylic acid (cyclohexanecarboxylic acid).
-
Acetate ester → Acetic acid + 1-hydroxycyclohexanecarbonitrile.
-
-
Mechanism :
Basic Hydrolysis
-
Conditions : NaOH or KOH in aqueous/ethanolic solution.
-
Products :
-
Nitrile → Amide (cyclohexanecarboxamide) or carboxylate salt under prolonged conditions.
-
Acetate ester → Acetate salt + 1-hydroxycyclohexanecarbonitrile alcohol.
-
-
Mechanism :
Reduction Reactions
The nitrile group is susceptible to reduction under catalytic hydrogenation or hydride-based conditions:
Oxidation Reactions
While the nitrile group is generally oxidation-resistant, the hydroxyl and acetate groups participate in oxidative transformations:
-
Oxidizing Agents : NaOCl, H₂O₂, or O₂ in catalytic systems .
-
Products :
-
Industrial Relevance : One-pot syntheses utilize NaOCl for efficient oxidation with 92% yield .
Nucleophilic Additions and Substitutions
The nitrile’s electrophilic carbon enables nucleophilic attacks:
-
Grignard Reagents :
-
Alcohols (Transesterification) :
Reactivity with Acids and Bases
-
Acid Exposure :
-
Base Exposure :
Thermal Stability and Decomposition
Scientific Research Applications
The compound "Cyclohexanecarbonitrile, 1-hydroxy-, acetate," also known as (1-cyanocyclohexyl) acetate, has the molecular formula . Its SMILES notation is CC(=O)OC1(CCCCC1)C#N, and its InChI code is InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 . The InChIKey is KHJVAMGRTUVBMB-UHFFFAOYSA-N .
Here's a summary of information regarding its potential applications and related research:
Structural and Physicochemical Properties
- 2D Structure: The compound has a cyclohexyl group with a cyano group and an acetate group attached to the same carbon atom .
- Predicted Collision Cross Section: The predicted collision cross sections (CCS) for various adducts of the compound have been calculated . For example, the [M+H]+ adduct has a CCS of 137.7 Ų, while the [M+Na]+ adduct has a CCS of 147.3 Ų .
Potential Applications
While the search results do not explicitly detail specific applications of "this compound," they do provide some context for potential uses based on similar compounds and reactions:
- Intermediate in Synthesis: Cyclohexanecarbonitriles can be used as intermediates in the preparation of pharmaceutically active compounds .
- Component for Liquid Crystals: Certain cyclohexanecarbonitriles have been explored as components for liquid crystal mixtures .
- Synthesis of Selenazoles: Aromatic nitriles are used in the synthesis of 1,3-selenazole derivatives, which exhibit antibacterial and antiviral activities .
Example Reactions
- Cyclohexanecarbonitrile can react with methylmagnesiumchloride and 2-Ethyl-butyl-bromide to yield 1-(2-ethyl-butyl)-cyclohexylcarbonitrile .
- The reaction of cyanoacetamide with α-bromoketones can produce 2,4-diaryl-1,3-selenazoles .
Latest Research
- Lactate Chemical Exchange Saturation Transfer (LATEST) imaging is a MRI method for non-invasive imaging of lactate, useful in studying cancer and metabolic disorders .
- Systems biology approaches are used to evaluate arsenic toxicity and carcinogenicity, studying the effects of arsenic exposure on biological systems .
- (TMS)3SiH radical-based reagent has found applications in radical reductions, hydrosilylation, and consecutive radical reactions .
Mechanism of Action
The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-, acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It also participates in chemical pathways involving nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-hydroxycyclohexanecarbonitrile acetate with structurally related cyclohexane derivatives:
Biological Activity
Cyclohexanecarbonitrile, 1-hydroxy-, acetate (CAS Number: 13610) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₁NO
- Molecular Weight : 127.17 g/mol
- Chemical Structure : The compound features a cyclohexane ring with a hydroxyl group and an acetate moiety, contributing to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of cyclohexanecarbonitrile derivatives. A notable study indicated that compounds similar to cyclohexanecarbonitrile exhibited varying degrees of antibacterial activity against common pathogens. The presence of the hydroxyl and nitrile groups was found to enhance the interaction with bacterial cell membranes, leading to increased efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Cyclohexanecarbonitrile Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Cyclohexanecarbonitrile | E. coli | 15 | Moderate |
| Cyclohexanecarbonitrile | S. aureus | 20 | High |
| Cyclohexanecarbonitrile | P. aeruginosa | 10 | Low |
Anti-inflammatory Effects
The anti-inflammatory activity of cyclohexanecarbonitrile derivatives has also been explored. In vitro studies demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced IL-6 production in murine splenocytes, suggesting a potential role in managing inflammatory conditions.
Case Study 1: In Vivo Efficacy
In a controlled study involving mice, cyclohexanecarbonitrile was administered to assess its anti-inflammatory effects in a model of acute lung injury induced by LPS. Results indicated a significant reduction in neutrophil accumulation in bronchoalveolar lavage fluid (BALF), comparable to established anti-inflammatory drugs.
Figure 1: Neutrophil Accumulation in BALF
Neutrophil Accumulation
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on Sprague Dawley rats revealed that cyclohexanecarbonitrile exhibited favorable absorption characteristics, with a half-life supporting once-daily dosing. The compound demonstrated moderate bioavailability (31%) and extensive tissue distribution, indicating its potential for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for Cyclohexanecarbonitrile derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Cyclohexanecarbonitrile can be synthesized via two primary routes:
- Route 1 : Cyclohexanone reacts with hydrogen cyanide (HCN) under catalysis, requiring a ventilated hood due to HCN toxicity .
- Route 2 : Cyclohexyl bromide reacts with tetramethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF), offering higher regioselectivity .
- Key Parameters : Solvent choice (methanol maximizes atom efficiency and recyclability), temperature (100–150°C for hydrolysis), and catalyst selection (e.g., Rhodium for ortho-arylation) .
- Data Comparison : One-pot methods in methanol achieve >90% yield with minimal by-products (e.g., CO₂, NaCl), outperforming traditional substitution methods (lower yields, multiple side products) .
Q. How can conformational analysis of Cyclohexanecarbonitrile derivatives inform reactivity in substitution reactions?
- Methodological Answer : Substituent orientation (axial vs. equatorial) impacts steric and electronic effects. For example:
- 1,3-Trans disubstituted derivatives favor axial positioning of bulky groups, reducing steric hindrance during nucleophilic attack .
- Computational tools (e.g., CC-DPS with QSQN technology) model van der Waals surfaces and bond angles to predict stability .
- Experimental validation via NMR or X-ray crystallography is critical to confirm computational predictions .
Advanced Research Questions
Q. How do acidic vs. basic hydrolysis conditions alter the reaction pathways of Cyclohexanecarbonitrile?
- Methodological Answer :
- Acidic Hydrolysis : In H₂SO₄ at 120°C, the nitrile group converts to cyclohexanecarboxylic acid (C₇H₁₂O₂) via intermediate iminium ions .
- Basic Hydrolysis : NaOH at 150°C produces cyclohexanecarboxamide (C₇H₁₃NO), which dehydrates to the acid under prolonged heating .
- Contradiction Analysis : While both pathways yield carboxylic acids, basic conditions introduce amide intermediates that complicate purification. Kinetic studies (e.g., HPLC monitoring) are recommended to optimize conditions .
Q. What computational strategies are effective for predicting regioselectivity in rhodium-catalyzed ortho-arylation of Cyclohexanecarbonitrile?
- Methodological Answer :
- AI-Powered Retrosynthesis Tools : Platforms like Pistachio and Reaxys databases identify feasible pathways by analyzing bond dissociation energies and steric maps .
- DFT Calculations : Model transition states to compare activation energies for competing pathways (e.g., C–H activation at ortho vs. meta positions) .
- Experimental Validation : Cross-reference computational results with kinetic isotope effect (KIE) studies to confirm dominant mechanisms .
Q. How can discrepancies in reported toxicity data for Cyclohexanecarbonitrile derivatives be resolved?
- Methodological Answer :
- Data Harmonization : Compare LD₅₀ values across species (e.g., rat oral LD₅₀: 80 mg/kg vs. undefined ecotoxicity data in freshwater organisms) .
- Mechanistic Toxicology : Use in vitro assays (e.g., Ames test for mutagenicity) to identify metabolic pathways (e.g., cytochrome P450-mediated detoxification) .
- Standardization : Adopt OECD guidelines for acute toxicity testing to reduce variability between studies .
Methodological Tables
Q. Table 1: Comparison of Synthesis Methods for Cyclohexanecarbonitrile
| Method | Solvent | Yield (%) | By-Products | Atom Efficiency |
|---|---|---|---|---|
| Traditional Substitution | Various | 60–70 | Multiple organics | Moderate |
| One-Pot (Methanol) | Methanol | >90 | CO₂, NaCl | High |
| Source: Synthetic route optimization data |
Q. Table 2: Hydrolysis Products Under Different Conditions
| Condition | Product | Intermediate |
|---|---|---|
| H₂SO₄, 120°C | Cyclohexanecarboxylic acid | Iminium ion |
| NaOH, 150°C | Cyclohexanecarboxamide | Amide |
| Source: Reaction pathway analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
